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RDEA-436

Cat. No.: B1579056
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Description

Overview of the RAS-RAF-MEK-ERK Signaling Cascade: Functional Significance in Cellular Processes

The core of the MAPK pathway involves a hierarchical series of protein kinases. The cascade is typically initiated by the binding of growth factors or other extracellular signals to cell surface receptors, such as receptor tyrosine kinases (RTKs). creativebiolabs.netwikipedia.org This leads to the activation of small GTPases like RAS, which act as molecular switches. creativebiolabs.netwikipedia.org Activated RAS then recruits and activates RAF kinases (MAP3Ks), including A-RAF, B-RAF, and RAF-1. creativebiolabs.nettargetedonc.comnih.gov RAF kinases, in turn, phosphorylate and activate MEK kinases (MAP2Ks), specifically MEK1 and MEK2. nih.govtargetedonc.comnih.gov MEK1 and MEK2 are dual-specificity kinases, uniquely phosphorylating both tyrosine and threonine residues on their only known physiological substrates, the Extracellular signal-Regulated Kinases (ERKs), ERK1 and ERK2 (MAPKs). targetedonc.comopenaccessjournals.com Activated ERK1/2 then translocate to the nucleus and cytoplasm, where they phosphorylate numerous downstream substrates, including transcription factors, thereby regulating gene expression and ultimately influencing cellular fate. wikipedia.orgnih.gov

The functional significance of the RAS-RAF-MEK-ERK cascade lies in its ability to integrate diverse extracellular signals and translate them into specific cellular responses. nih.gov This tightly regulated process is essential for normal development and tissue homeostasis. creativebiolabs.net However, mutations or aberrant activation of components within this cascade can lead to persistent signaling, contributing to the pathogenesis of diseases characterized by uncontrolled cell proliferation and survival. creativebiolabs.netnih.gov

Rationale for MEK Kinase Inhibitor Development in Disease Model Systems

The frequent dysregulation of the RAS-RAF-MEK-ERK pathway in numerous cancers provides a strong rationale for targeting this cascade therapeutically. nih.govnih.gov Among the various kinases in the pathway, MEK1 and MEK2 have emerged as particularly attractive drug targets. nih.govopenaccessjournals.com This is due, in part, to their unique position in the cascade as the sole activators of ERK1/2 and their relatively narrow substrate specificity compared to upstream RAF or downstream ERK. targetedonc.comopenaccessjournals.com Inhibiting MEK can effectively block the aberrant signaling originating from various upstream alterations, including mutations in RAS or RAF. openaccessjournals.com

Preclinical studies using disease model systems, particularly cancer cell lines and xenograft models, have demonstrated that inhibiting MEK1/2 can lead to reduced ERK phosphorylation, cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells with activated MAPK signaling. nih.govnih.govaacrjournals.org This has provided compelling evidence supporting the development of small-molecule MEK inhibitors for therapeutic intervention in cancers driven by aberrant MAPK pathway activation. nih.gov Beyond oncology, dysregulation of the RAS-RAF-MEK-ERK pathway has also been implicated in other diseases, including inflammatory conditions and cardiovascular disorders, further broadening the rationale for MEK inhibitor development. biospace.comfrontiersin.org

Evolution of MEK Inhibitor Generations: Positioning RDEA-436 as a Second-Generation Compound

The development of MEK inhibitors has progressed through several generations, marked by improvements in potency, selectivity, pharmacokinetic properties, and clinical efficacy. The first generation of MEK inhibitors, such as CI-1040, entered clinical trials in the early 2000s. targetedonc.comopenaccessjournals.com While these agents demonstrated target inhibition, they often exhibited limited clinical activity as single agents in many tumor types. targetedonc.comopenaccessjournals.com This modest efficacy was partly attributed to factors such as insufficient potency, unfavorable pharmacokinetic profiles, and the activation of feedback mechanisms within the pathway. targetedonc.comopenaccessjournals.com

Subsequent efforts focused on developing second-generation MEK inhibitors with enhanced properties. These compounds were designed to be more potent and selective allosteric inhibitors, binding to a site distinct from the ATP-binding pocket, which can potentially reduce off-target effects and the challenge of competing with high intracellular ATP concentrations. targetedonc.comnih.gov Examples of second-generation MEK inhibitors include selumetinib (B1684332) (AZD6244, ARRY-142886), PD-0325901, and trametinib (B1684009) (GSK1120212, JTP-74057). targetedonc.comnih.govopenaccessjournals.com These agents generally showed improved pharmacokinetic profiles and demonstrated some clinical activity, particularly in specific subsets of patients with BRAF or NRAS-mutated melanomas. targetedonc.comnih.gov Trametinib was the first MEK inhibitor to receive FDA approval, initially as a single agent and later in combination with the BRAF inhibitor dabrafenib (B601069) for BRAF-mutant melanoma. targetedonc.com

This compound is positioned as a second-generation MEK inhibitor. biospace.commedkoo.comfiercebiotech.comfiercehealthcare.com It was developed as part of Ardea Biosciences' MEK inhibitor research program, alongside RDEA119, which is also a non-ATP competitive, highly selective MEK inhibitor. biospace.commedkoo.com Preclinical data suggested that this compound possessed favorable pharmacokinetic properties and potentially greater potency compared to RDEA119. drugdiscoverynews.com Its development reflects the ongoing efforts to create more effective and well-tolerated inhibitors targeting the MEK node of the MAPK pathway. biospace.commedkoo.comfiercebiotech.com

This compound: Preclinical Profile and Research Findings

This compound has been characterized in preclinical studies to evaluate its potential as a MEK inhibitor. These studies have focused on assessing its potency, selectivity, mechanism of action, and pharmacokinetic properties in various in vitro and in vivo models.

In Vitro Potency and Selectivity Against MEK1/2

In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of MEK activity. Using a radiometric enzyme assay measuring the inhibition of MEK phosphorylation of ERK, this compound showed IC50 values of 11 nM for MEK1 and 23 nM for MEK2. aacrjournals.org This indicates potent inhibition of both MEK isoforms at low nanomolar concentrations.

The selectivity of this compound was assessed across a broad panel of kinases. Testing against 210 different kinases at a concentration of 10 µM revealed that only MEK1 and MEK2 were significantly inhibited. aacrjournals.org This high degree of selectivity for MEK1/2 is a favorable characteristic, suggesting a lower likelihood of off-target effects compared to less selective kinase inhibitors. targetedonc.com

Cell-based assays further evaluated the inhibitory effects of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK (phospho-ERK), the direct downstream target of MEK. In A375 human melanoma cells, this compound inhibited cellular phospho-ERK levels with EC50 values ranging from 2.7 to 4.8 nM in the presence of 1% serum from different species (human, monkey, bovine, mouse, and rat). aacrjournals.org

An important aspect of MEK inhibitor activity in cellular contexts is the influence of serum protein binding. Studies with this compound showed that increasing serum concentration to 50% shifted the EC50 values to 28-121 nM. aacrjournals.org While such shifts were observed with other MEK inhibitors like PD-325901 and ARRY-142886, the magnitude varied depending on the serum species. Notably, in 50% human serum, this compound demonstrated higher potency (EC50 of 57 nM) compared to PD-325901 (EC50 of 189 nM) and ARRY-142886 (EC50 of 422 nM). aacrjournals.org This suggests a potential advantage for this compound in a clinical setting due to its relatively maintained potency in the presence of human serum.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / EC50ConditionsReference
MEK1Radiometric Enzyme11 nMCell-free aacrjournals.org
MEK2Radiometric Enzyme23 nMCell-free aacrjournals.org
Cellular p-ERKELISA2.7 - 4.8 nMA375 cells, 1% serum aacrjournals.org
Cellular p-ERKELISA57 nMA375 cells, 50% human serum aacrjournals.org

Mechanism of Inhibition: Allosteric Binding

X-ray crystallography studies have provided insights into the binding mechanism of this compound to MEK1. Analysis of the complex formed by MEK1, ATP, Mg, and this compound revealed that this compound binds to an allosteric pocket in MEK. aacrjournals.org This allosteric binding site is distinct from the ATP-binding site and is conserved specifically in MEK proteins. targetedonc.com Binding to this site induces conformational changes in unphosphorylated MEK1/2, locking them into a catalytically inactive state. targetedonc.com This ATP-noncompetitive mechanism of inhibition is a characteristic of many second-generation MEK inhibitors and is thought to contribute to their selectivity and potentially mitigate the challenge of competing with high intracellular ATP concentrations. targetedonc.com

Antiproliferative Effects in Cancer Cell Lines

This compound has demonstrated antiproliferative effects in various human cancer cell lines known to harbor alterations in the MAPK pathway. In anchorage-dependent proliferation assays, this compound inhibited the growth of A375 (melanoma), SK-Mel-28 (melanoma), Colo205 (colon cancer), and HT29 (colon cancer) cell lines with mean GI50 values ranging from 8 to 13 nM. aacrjournals.org

This compound also inhibited anchorage-independent growth, a characteristic associated with cellular transformation and tumorigenicity, with GI50 values of 2 nM in A375 and Colo205 cells. aacrjournals.org These findings indicate that this compound is effective in inhibiting the growth of cancer cells driven by aberrant MEK signaling in different in vitro growth conditions.

Flow cytometry analysis of this compound treated A375 cells revealed a G1/S phase cell cycle arrest. aacrjournals.org This suggests that the antiproliferative effect of this compound is mediated, at least in part, by blocking the progression of cells through the cell cycle.

Preclinical Pharmacokinetic Properties

Preclinical pharmacokinetic studies in animal models have evaluated the absorption and distribution of this compound. In rats, a 5 mg/kg oral dose of this compound resulted in a plasma AUC of 8.27 hrµg/mL. aacrjournals.org Importantly, the AUC levels in the brain were significantly lower (1.05 hrµg/mL), indicating low central nervous system (CNS) penetration. aacrjournals.orgbiospace.commedkoo.com Low CNS penetration can be a desirable property for a MEK inhibitor intended for systemic use, potentially reducing the risk of CNS-related side effects. biospace.commedkoo.com

Studies in mice and rats showed oral bioavailability for this compound of 85% and 29%, respectively. aacrjournals.org A human micro-dose study indicated a long half-life for this compound, suggesting the potential for once-daily dosing in humans. biospace.commedkoo.com These pharmacokinetic properties, including oral bioavailability and a potentially long half-life, are favorable for the development of an orally administered therapeutic agent. aacrjournals.orgbiospace.commedkoo.com

Table 2: Preclinical Pharmacokinetic Properties of this compound

SpeciesDoseRoute of AdministrationPlasma AUC (hrµg/mL)Brain AUC (hrµg/mL)Oral BioavailabilityHalf-life (Human Micro-dose)Reference
Rat5 mg/kgOral8.271.0529%- aacrjournals.org
Mouse-Oral--85%- aacrjournals.org
HumanMicro-dose----Long biospace.commedkoo.com

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDEA436;  RDEA-436;  RDEA 436.

Origin of Product

United States

Molecular and Biochemical Characterization of Rdea 436

Classification and Target Identification as a MEK1/2 Inhibitor

RDEA-436 is classified as a second-generation mitogen-activated ERK kinase (MEK) inhibitor. medkoo.com Its primary targets are the kinases MEK1 and MEK2. aacrjournals.orgmedindia.net These enzymes are key components of the RAS-RAF-MEK-ERK signaling pathway, which plays a significant role in cell proliferation, differentiation, and survival. aacrjournals.orgopenaccessjournals.comnih.gov Inhibition of this pathway is a focus for molecular targeted therapies. aacrjournals.org this compound has demonstrated potent inhibition of MEK activity in both in vitro and in vivo preclinical studies. medkoo.combiospace.com

Mechanism of Allosteric Enzyme Inhibition

This compound functions as an allosteric inhibitor of MEK1 and MEK2. aacrjournals.org Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that affects enzyme activity. nih.govelifesciences.org This mechanism offers advantages, including potentially higher selectivity compared to ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket. nih.gov

Structural Basis of Binding: X-ray Crystallography Insights into MEK1 Allosteric Pocket Interactions

X-ray crystallography studies of the complex formed by MEK1, ATP, magnesium, and this compound have provided insights into the structural basis of its inhibitory action. These studies revealed that this compound binds to an allosteric pocket within the MEK1 enzyme. aacrjournals.org This allosteric binding site is adjacent to, but distinct from, the ATP binding site. nih.govnih.gov The binding of allosteric inhibitors like this compound can induce conformational changes that lock the enzyme into a catalytically inactive state. nih.govnih.gov

Non-ATP Competitive Binding Characteristics

This compound is characterized as a non-ATP competitive inhibitor. biospace.com This means that this compound does not compete with ATP for binding to the active site of MEK1/2. aacrjournals.orgmedchemexpress.comnih.gov Instead, it binds to the allosteric site, which is a common feature of many MEK inhibitors. nih.govnih.govnih.gov This non-ATP competitive binding mode contributes to the selectivity of MEK inhibitors. nih.govnih.gov

Quantitative Enzymatic Inhibition Profiling

Quantitative enzymatic assays have been used to profile the inhibitory activity of this compound against MEK1 and MEK2.

Determination of IC50 Values for MEK1 and MEK2 Activity

Radiometric enzyme assays measuring the inhibition of MEK phosphorylation of ERK have been used to determine the half-maximal inhibitory concentration (IC50) values for this compound against MEK1 and MEK2. aacrjournals.orgmedchemexpress.com These assays showed that this compound is a potent inhibitor of both isoforms. aacrjournals.org The IC50 value for MEK1 was determined to be 11 nM, and for MEK2, it was 23 nM. aacrjournals.orgmedchemexpress.com

CompoundTargetIC50 (nM)Assay Type
This compoundMEK111Radiometric Enzyme Assay
This compoundMEK223Radiometric Enzyme Assay

Impact on Downstream ERK Phosphorylation in Enzyme Assays

The primary function of MEK1 and MEK2 is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), which are their only known substrates. openaccessjournals.com Inhibition of MEK activity by compounds like this compound leads to a reduction in the phosphorylation levels of ERK1/2. openaccessjournals.comnih.gov Enzyme assays, such as radiometric assays measuring MEK phosphorylation of ERK, directly assess this impact. aacrjournals.org ELISA analysis of cellular phospho-ERK levels is also used to determine MEK inhibition by this compound in cellular contexts. aacrjournals.org

Kinase Selectivity Profiling

This compound is characterized as a second-generation inhibitor targeting mitogen-activated ERK kinases (MEK), specifically MAP2K1 (MEK1) and MAP2K2 (MEK2). nih.govidrblab.net These kinases are pivotal components of the RAS/RAF/MEK/ERK signal transduction pathway, which plays a critical role in regulating cell proliferation, differentiation, and survival. idrblab.netnih.gov Inhibition of MEK1 and MEK2 by compounds like this compound is a strategy explored in the treatment of diseases characterized by dysregulated activity in this pathway, such as cancer. nih.govnih.gov

Research indicates that this compound functions as a potent inhibitor of MEK both in vitro and in vivo. nih.gov Studies investigating the interaction of various kinase inhibitors with protein targets have included this compound. Data from such profiling efforts associate this compound with MAP2K1 and MAP2K2. portlandpress.com While comprehensive, broad kinase panel screening data for this compound across the entire human kinome were not extensively detailed in the consulted sources, its primary targets have been identified as MEK1 and MEK2. idrblab.netportlandpress.com

Limited numerical data regarding the interaction of this compound with MAP2K1 and MAP2K2 has been reported. One source lists this compound in conjunction with MAP2K1 and MAP2K2, followed by a series of numbers: 7, 370, 72, and 27. portlandpress.com These values were derived from a Kinobead elution gradient, with data accessible through ProteomicsDB. portlandpress.com Although the specific units or precise meaning of each individual number within this series are not explicitly defined in the available snippet, they are presented in the context of kinase inhibitor profiling and are likely indicative of binding affinities or inhibitory potencies (e.g., EC50 or Ki values in nM) against MAP2K1 and MAP2K2 under specific experimental conditions. portlandpress.com

The available data highlights this compound's activity against its intended targets, MAP2K1 and MAP2K2. idrblab.netportlandpress.com Further detailed kinase selectivity profiling would typically involve screening the compound against a diverse panel of kinases to assess its specificity and identify any potential off-target interactions. nih.govnih.gov However, such extensive data was not found within the scope of the consulted literature.

Based on the available information, the primary kinase targets and associated numerical data for this compound are summarized below:

CompoundTarget 1Target 2Data Point 1Data Point 2Data Point 3Data Point 4
This compoundMAP2K1MAP2K273707227

Note: The numerical data points (7, 370, 72, 27) are reported values associated with this compound and its targets MAP2K1 and MAP2K2 from a Kinobead elution gradient study. portlandpress.com The specific units or precise interpretation of each individual number were not detailed in the consulted sources.

In Vitro Mechanistic Investigations of Rdea 436

Cellular Pathway Modulation Studies

Investigations into the cellular pathway modulation by RDEA-436 have primarily centered on its inhibitory effects within the MEK-ERK signaling cascade, a pathway frequently dysregulated in various cancers.

Inhibition of Phospho-ERK Levels in Diverse Human Cell Lines

This compound has been shown to inhibit the phosphorylation of ERK (phospho-ERK), a direct downstream target of MEK, in human cancer cell lines. Studies using ELISA analysis in A375 human melanoma cells demonstrated that this compound inhibited MEK activity, as measured by the reduction of cellular phospho-ERK levels. nih.gov The potency of this compound in inhibiting MEK activity, indicated by EC50 values, was found to be in the low nanomolar range in the presence of serum. nih.gov

The effectiveness of this compound in inhibiting MEK activity and subsequently reducing phospho-ERK levels was evaluated in the presence of serum from different species, including human, monkey, bovine, mouse, and rat. nih.gov EC50 values ranged from 2.7 to 4.8 nM in the presence of 1% serum. nih.gov Increasing the serum concentration to 50% resulted in a shift in EC50 values, ranging from 28 to 121 nM. nih.gov Notably, in the presence of 50% human serum, this compound demonstrated higher potency compared to other MEK inhibitors like PD-325901 and ARRY-142886. nih.gov

Table 1: this compound Inhibition of MEK Activity (Cellular Phospho-ERK Levels)

Cell LineSerum ConcentrationEC50 (nM)Source
A3751%2.7-4.8 nih.gov
A37550% (Human)57 nih.gov
A37550% (Mouse)57 nih.gov
A37550% (Rat)121 nih.gov
Other tumor cell linesSerum dependentVaried nih.gov

Analysis of Downstream Signaling Cascades Affected by MEK Inhibition

Inhibition of MEK by this compound impacts the downstream signaling cascades regulated by ERK. The RAS-RAF-MEK-ERK pathway plays a central role in regulating cellular processes such as proliferation, differentiation, and survival. By inhibiting MEK, this compound disrupts the phosphorylation and activation of ERK, thereby modulating the activity of downstream targets that mediate these cellular functions. While specific detailed analyses of all affected downstream targets of ERK by this compound were not extensively detailed in the provided information, the observed effects on cell proliferation and cell cycle progression (discussed in the following sections) are direct consequences of inhibiting this critical signaling node.

Effects on Cellular Proliferation and Cell Cycle Progression

This compound's inhibition of the MEK-ERK pathway translates into significant effects on the proliferative capacity and cell cycle dynamics of cancer cells in vitro.

Modulation of Anchorage-Dependent Proliferation in Cancer Cell Lines

This compound has been shown to inhibit anchorage-dependent proliferation in a variety of human cancer cell lines. Studies in melanoma cell lines (A375 and SK-Mel-28) and colon cancer cell lines (Colo205 and HT29) demonstrated that this compound effectively reduced proliferation in a dose-dependent manner when cells were attached to a substratum. nih.gov The mean GI50 values (the concentration causing 50% growth inhibition) were in the low nanomolar range across these cell lines. nih.gov

Table 2: this compound Inhibition of Anchorage-Dependent Proliferation

Cell LineCancer TypeMean GI50 (nM)Source
A375Melanoma8 nih.gov
SK-Mel-28Melanoma13 nih.gov
Colo205Colon Cancer12 nih.gov
HT29Colon Cancer9 nih.gov

Effects on Anchorage-Independent Growth Characteristics

A key characteristic of transformed and cancerous cells is their ability to grow independently of external matrix attachment, known as anchorage-independent growth. This compound was found to inhibit anchorage-independent growth in cancer cell lines. nih.gov Specifically, in A375 melanoma cells and Colo205 colon cancer cells, this compound demonstrated potent inhibition of growth in soft agar (B569324) assays, a standard method for assessing anchorage-independent growth. nih.gov The GI50 values for inhibiting anchorage-independent growth were notably lower than those for anchorage-dependent proliferation in the tested cell lines. nih.gov

Table 3: this compound Inhibition of Anchorage-Independent Growth

Cell LineCancer TypeGI50 (nM)Source
A375Melanoma2 nih.gov
Colo205Colon Cancer2 nih.gov

Cell Cycle Phase Arrest Analysis (e.g., G1/S Phase)

Inhibition of the MEK-ERK pathway is known to impact cell cycle progression, often leading to arrest at specific checkpoints. Flow cytometry analysis of A375 cells treated with this compound revealed a G1/S phase arrest. nih.gov This indicates that this compound prevents cells from progressing from the G1 phase (cell growth) into the S phase (DNA replication) of the cell cycle. This arrest in G1/S phase is a direct consequence of inhibiting the MEK-ERK pathway, which plays a crucial role in driving cell cycle progression.

Contextual Potency and Selectivity in Cellular Systems

The cellular potency of this compound, like other MEK inhibitors, can be influenced by factors such as serum protein binding and the specific cellular context, including the genetic makeup of the cell line aacrjournals.orgplos.orgsmw.ch.

Influence of Serum Protein Binding on Cellular Potency Across Different Species

Serum protein binding can significantly impact the effective concentration of a drug available to interact with its target within cells, thereby influencing cellular potency aacrjournals.orgharvardapparatus.comrsc.org. Studies using ELISA analysis of cellular phospho-ERK levels in A375 human melanoma cells demonstrated that this compound inhibited MEK activity with EC50 values ranging from 2.7 to 4.8 nM in the presence of 1% serum aacrjournals.org. Increasing the serum concentration to 50% resulted in a shift of EC50 values to 28-121 nM aacrjournals.org. These shifts were also observed with other MEK inhibitors like PD-325901 and ARRY-142886, with the magnitude of the shift varying depending on the species of serum used (human, monkey, bovine, mouse, and rat) aacrjournals.org.

In 50% mouse serum, PD-325901 showed the highest potency with an EC50 of 30 nM, while this compound and ARRY-142886 had EC50 values of 57 nM and 654 nM, respectively aacrjournals.org. Conversely, in 50% human serum, this compound was the most potent MEK inhibitor with an EC50 of 57 nM, compared to PD-325901 (189 nM) and ARRY-142886 (422 nM) aacrjournals.org. These variations in EC50 values in the presence of different serum sources and the resulting changes in the relative ranking of potencies were also observed in other tumor cell lines aacrjournals.org.

The following table summarizes the cellular potency (EC50) of this compound and other MEK inhibitors in A375 cells under different serum conditions:

InhibitorSerum ConcentrationHuman Serum EC50 (nM)Mouse Serum EC50 (nM)
This compound1%2.7 - 4.8Not specified
This compound50%5757
PD-32590150%18930
ARRY-14288650%422654

Note: Data for 1% mouse serum for this compound was not explicitly provided in the source.

Comparative Cellular Efficacy with Other MEK Inhibitors in Various Cell Lines

This compound has demonstrated cellular efficacy in various human tumor cell lines, including A375 (melanoma), SK-Mel-28 (melanoma), Colo205 (colon cancer), and HT29 (colon cancer) aacrjournals.org. In these cell lines, this compound inhibited MEK activity, as measured by phospho-ERK levels, with varying potencies depending on the serum concentration and species aacrjournals.org.

Comparative studies with other MEK inhibitors like PD-325901 and ARRY-142886 in the presence of serum revealed differences in their relative potencies across species aacrjournals.org. For instance, in 50% human serum, this compound was more potent than both PD-325901 and ARRY-142886 aacrjournals.org. In contrast, in 50% mouse serum, PD-325901 was the most potent aacrjournals.org. These findings highlight the importance of considering serum protein binding and species differences when evaluating the cellular efficacy of MEK inhibitors aacrjournals.org.

This compound also inhibited anchorage-independent growth in A375 and Colo205 cells with GI50 values of 2 nM aacrjournals.org. Flow cytometry analysis showed that this compound treatment in A375 cells resulted in a G1/S phase arrest aacrjournals.org.

Identification and Characterization of Off-Target Interactions

Assessing off-target interactions is crucial in understanding the full pharmacological profile of a compound and identifying potential liabilities tum.decriver.com.

Chemical Proteomics Approaches for Off-Target Discovery (e.g., NQO2, MAT2A)

Chemical proteomics approaches are valuable tools for globally mapping the protein targets of small molecules, including both intended and off-targets tum.denih.govnih.gov. While the provided search results discuss chemical proteomics in the context of identifying kinase inhibitor targets and off-targets like Ferrochelatase, and mention NQO2 and MAT2A in the context of off-target discovery methods, there is no specific data presented in the search results detailing the application of chemical proteomics specifically to this compound for identifying targets like NQO2 or MAT2A tum.degoogleapis.comnih.govnih.gov. The provided information broadly discusses the utility of chemical proteomics in target landscape analysis of kinase inhibitors and mentions NQO2 and MAT2A as examples of proteins that might be identified through such approaches tum.degoogleapis.com.

Preclinical in Vivo Mechanistic Studies of Rdea 436 in Non Human Models

Investigation of MEK Inhibition in Oncological Xenograft Models

Preclinical studies have explored the efficacy of MEK inhibitors, including compounds from the same research program as RDEA-436, in various cancer models, such as xenograft models nih.govoncotarget.comresearchgate.net. Xenograft models involve implanting human tumor tissue or cancer cell lines into immunodeficient mice to study tumor growth and response to therapy in a living system creative-biolabs.comnih.govfrontiersin.orgjax.org.

Pharmacodynamic Assessment of MEK Activity in Mouse Tumor Xenografts

Pharmacodynamic studies in mouse tumor xenografts are crucial for assessing the in vivo activity of MEK inhibitors like this compound. These studies typically evaluate the inhibition of MEK activity and its downstream effects within the tumor tissue nih.gov. Inhibition of MEK leads to reduced phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream target in the MAPK pathway, which is often hyperactivated in various cancers nih.govmdpi.comnih.gov. Measuring the levels of phosphorylated ERK (pERK) in tumor lysates or tissue sections provides a direct indicator of MEK inhibition oncotarget.com. Studies with other MEK inhibitors have shown sustained ERK/MAPK inhibition in tumor tissues following oral administration in xenograft models nih.gov. For example, in MDA-MB-231 xenograft mice, daily dosing of a MEK inhibitor resulted in a significant reduction in tumor size, correlating with the level of MEK inhibition achieved researchgate.net.

Analysis of Differential MEK Inhibition in Various Tissues (e.g., Brain, Lung)

Differential MEK inhibition across various tissues is an important aspect of preclinical evaluation, particularly to understand potential on-target effects in non-tumor tissues and to assess the ability of the inhibitor to reach target sites like the brain medkoo.com. Some preclinical studies have indicated that certain MEK inhibitors, including RDEA119 from the same program as this compound, exhibit limited retention in the brain medkoo.com. This characteristic may be desirable to potentially reduce the risk of central nervous system (CNS) side effects medkoo.com. While specific data on this compound's distribution and MEK inhibition in different tissues like the brain and lung are not detailed in the provided snippets, the evaluation of differential tissue penetration and target engagement is a standard component of preclinical MEK inhibitor characterization medkoo.comnih.gov. Studies in other contexts highlight the importance of understanding differential MEK activation and its effects in various tissues, including host tissues in the context of tumor growth nih.gov.

Anti-Inflammatory Efficacy and Pathway Modulation in Rodent Models

Beyond its potential in oncology, this compound has also been investigated for its anti-inflammatory properties sec.gov. MEK inhibitors can modulate inflammatory responses as the MAPK pathway, including MEK and ERK, plays a role in the signaling of inflammatory mediators mdpi.commdpi.com.

Evaluation in Animal Models of Inflammatory Arthritis (e.g., Pristane-Induced Arthritis in Rats)

RDEA119, a related compound to this compound, has shown activity in multiple models of inflammatory disease, including collagen-induced arthritis and adjuvant-induced arthritis in rodents sec.gov. Specifically, RDEA119 was evaluated in the pristane-induced arthritis (PIA) model in rats sec.gov. The PIA model is a widely used preclinical model that mimics features of human rheumatoid arthritis, such as joint inflammation, a chronic and relapsing course, and T-cell infiltration neurofit.comnih.govnih.govredoxis.se. This model is considered suitable for evaluating the mechanisms of inflammatory joint disease and testing the efficacy of new anti-arthritic therapies neurofit.com. Evaluation in this model provides insights into the potential of MEK inhibition to ameliorate arthritic symptoms.

Mechanistic Insights into Immunomodulatory Effects in Preclinical Inflammatory Models

The anti-inflammatory effects of MEK inhibitors in preclinical models are linked to their ability to modulate key signaling pathways involved in inflammation and immune responses mdpi.commdpi.com. The Tpl2/Cot-MEK-ERK signaling module, for instance, is important in inflammation and immune response mdpi.com. Inhibition of MEK can suppress the production of pro-inflammatory mediators such as cytokines and chemokines mdpi.comnih.gov. Preclinical studies of other agents with immunomodulatory and anti-inflammatory effects in rodent models of arthritis and acute inflammation have shown downregulation of pro-inflammatory markers like TNF-α, NF-κB, IL-6, IL-1β, and COX-2, and upregulation of anti-inflammatory cytokines like IL-4 nih.gov. While specific detailed mechanistic data for this compound in these models are not provided, the evaluation in inflammatory arthritis models suggests that its anti-inflammatory effects likely involve the modulation of such pathways sec.govnih.gov.

Comparative In Vivo Activity of this compound and Related MEK Inhibitors in Preclinical Models

This compound is described as a second-generation MEK inhibitor within Ardea's research program, which also includes RDEA119 medkoo.com. Preclinical data indicate that this compound is a potent in vivo inhibitor of MEK medkoo.com. Comparisons of this compound's activity to other MEK inhibitors in preclinical models would involve evaluating their potency, efficacy in inhibiting tumor growth or inflammation, and pharmacokinetic properties in similar in vivo settings medkoo.comnih.govoncotarget.com. While direct comparative data tables for this compound against a broad panel of other MEK inhibitors are not available in the provided text, the context suggests that this compound was developed with potentially improved properties compared to earlier compounds medkoo.com. Preclinical studies of other MEK inhibitors like RDEA119 and cobimetinib (B612205) have demonstrated broad efficacy in various xenograft models nih.govnih.gov. Comparative studies are essential to position this compound relative to other agents targeting the MEK pathway in terms of in vivo performance nih.govoncotarget.com.

Drug Discovery and Optimization Strategies for Mek Inhibitors: the Rdea 436 Paradigm

General Synthesis Methodologies for MEK Inhibitor Analogues

The synthesis of MEK inhibitor analogues often involves multi-step procedures aimed at constructing the core scaffold and introducing specific substituents to optimize biological activity. While specific detailed synthetic routes for RDEA-436 in the public domain are limited, patent literature describes general methodologies applicable to benzimidazole-based MEK inhibitors, a common structural class that includes potent MEK1/2 inhibitors. nih.govnih.gov. These methodologies typically involve the formation of intermediate structures, subsequent coupling reactions to assemble the core, and purification techniques.

Formation of Intermediate Structures

The initial steps in the synthesis of MEK inhibitor analogues focus on preparing key intermediate compounds that will serve as building blocks for the final structure. For benzimidazole-based inhibitors, this can involve the functionalization of aromatic precursors. For instance, a method described in patent literature involves the reaction of a substituted phenylamine, such as 2-fluoro-4-iodo-phenylamine, with a substituted benzoic acid, like 2,3,4-trifluoro-benzoic acid, in the presence of an organic base to form a difluoro-phenylamino-benzoic acid intermediate. cenmed.com. Another approach mentions the use of 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzoic acid as an intermediate that is subsequently reacted with a hydroxylamine (B1172632) derivative. cenmed.com. These intermediate formation steps are crucial for establishing the correct substitution pattern and reactive handles for subsequent coupling reactions.

Coupling Reactions for Core Scaffold Assembly

Following the formation of key intermediates, coupling reactions are employed to assemble the core scaffold of the MEK inhibitor analogue. For benzimidazole (B57391) derivatives, this often involves forming the benzimidazole ring system and attaching necessary side chains. Patent examples describe coupling reactions utilizing peptide coupling agents or coupling reagents like N,N'-carbonyldiimidazole to link the formed benzoic acid intermediate with a hydroxylamine derivative. cenmed.com. These reactions facilitate the formation of amide bonds or other linkages necessary to construct the central heterocyclic core and attach groups that contribute to the inhibitor's interaction with the MEK enzyme.

Purification Techniques

Purification is an essential part of the synthetic process to isolate the desired MEK inhibitor analogue from reaction byproducts and impurities. Techniques commonly employed include hydrolysis of protecting groups, crystallization, and chromatographic methods. Patent applications highlight hydrolysis under acidic conditions, such as using p-TsOH in MeOH, as a step to deprotect intermediate products cenmed.com. Crystallization is also mentioned as a method to obtain purified solid forms of the synthesized compounds. cenmed.comnih.gov. These purification steps are vital to ensure the purity and quality of the final compound for subsequent biological evaluation.

Conceptual Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in the optimization of MEK inhibitors, aiming to understand how structural modifications influence potency and selectivity. A key aspect of MEK inhibitors, including this compound, is their ability to bind to an allosteric site on the MEK enzyme, distinct from the ATP-binding pocket. guidetopharmacology.orggoogleapis.comamericanelements.comfishersci.se. This allosteric binding site offers opportunities for designing highly selective inhibitors, as it is generally less conserved among kinases compared to the ATP site. googleapis.comamericanelements.comfishersci.semdpi.comguidetopharmacology.org.

Conceptual SAR in this context involves systematically modifying different regions of the inhibitor molecule and evaluating the impact on MEK inhibition and off-target activity. Modifications to the core scaffold and attached substituents can affect binding affinity to the allosteric site, interactions with specific amino acid residues in the pocket, and the resulting conformational changes induced in the enzyme. Detailed research findings often involve the synthesis of a series of analogues with varied functional groups, linkers, and aromatic systems. Evaluating the inhibitory potency (e.g., IC50 values) of these analogues against MEK1 and MEK2, as well as a panel of other kinases, provides insights into the structural features that confer potency and selectivity. guidetopharmacology.org. The presence and position of halogen atoms, the nature and length of linker regions, and the electronic and steric properties of terminal groups can all play a significant role in determining the compound's activity profile.

Strategies for Improving Allosteric Kinase Inhibitor Properties

Improving the properties of allosteric kinase inhibitors involves strategies aimed at enhancing their efficacy, selectivity, and overcoming potential resistance mechanisms. One significant advantage of targeting allosteric sites is the potential to bypass resistance mutations that arise in the ATP-binding domain, a common issue with ATP-competitive inhibitors. googleapis.comamericanelements.com.

Strategies include the identification and targeting of distinct allosteric pockets that may be less prone to mutations or where mutations have a different impact on inhibitor binding. googleapis.comamericanelements.com. Rational design based on structural information, such as co-crystal structures of MEK with allosteric inhibitors, is crucial for identifying key interactions and designing compounds with improved fit and affinity for the allosteric site. guidetopharmacology.orgamericanelements.com. Techniques like fragment-based screening and NMR-based strategies can be employed to identify novel chemical starting points that bind to allosteric sites and guide the optimization process. mdpi.com. Furthermore, strategies may involve designing inhibitors that induce specific conformational changes in the kinase that are detrimental to its activity or stability.. Optimizing the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, is also a critical strategy to ensure that the inhibitor reaches the target site at sufficient concentrations.

This compound as a Model Compound in Kinase Inhibitor Research

This compound serves as a relevant model compound in kinase inhibitor research, particularly in the study of allosteric MEK inhibition. It was developed as a second-generation MEK inhibitor by Ardea Biosciences, following their work on RDEA119 (refametinib). harvard.edutocris.com. Preclinical studies demonstrated this compound to be a potent inhibitor of MEK both in vitro and in vivo. harvard.edutocris.comguidetopharmacology.org.

Emerging Research Perspectives and Methodological Advancements for Mek Inhibitor Research

Application of Advanced In Vitro Modeling for Mechanistic Elucidation

Advanced in vitro models provide a more complex and representative environment compared to traditional two-dimensional (2D) cell cultures, allowing for a deeper understanding of MEK inhibitor mechanisms and the complexities of the tumor microenvironment.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly utilized in cancer research to better mimic the in vivo tumor architecture and cellular interactions. harvard.eduwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org These models offer advantages over 2D cultures, including more accurate representation of cell proliferation rates, drug penetration, and the establishment of cell-cell contacts and extracellular matrix interactions that influence drug response. wikipedia.orgguidetopharmacology.org Studies have shown that drug responses observed in 3D cultures are often more consistent with in vivo outcomes compared to 2D models. wikipedia.orgguidetopharmacology.org For instance, research evaluating MEK inhibitors in 3D thyroid cancer spheroids demonstrated inhibition of invasion, a finding not replicated in 2D monolayer cultures. wikipedia.org Patient-derived organoids (PDOs) are particularly valuable as they retain key characteristics of the original tumors, enabling the assessment of drug sensitivity in a more clinically relevant context and holding promise for predicting patient response and guiding individualized therapies. wikipedia.orgeasychem.org Screening of MEK inhibitors in 3D cultures of bladder cancer cell lines, for example, has indicated their potential as a targeted therapy for the basal subtype of this cancer.

Co-culture models, which involve the culture of tumor cells with other cell types present in the tumor microenvironment (TME), such as fibroblasts, immune cells, and endothelial cells, are crucial for understanding the complex interplay that influences tumor growth, progression, and response to therapy. wikipedia.orgnewdrugapprovals.orgwikipedia.orgresearchgate.net These models allow researchers to investigate how the TME affects the efficacy of MEK inhibitors and to identify mechanisms of resistance mediated by stromal interactions. Organoid co-culture models, in particular, have gained popularity for studying the TME, evaluating immunotherapy, identifying predictive biomarkers, and screening for effective drugs. researchgate.net For example, co-culture studies have been used to explore the impact of MEK inhibitors on the immune microenvironment, demonstrating their potential to regulate the expression of immune molecules like PD-L1 and MHC-I, which can influence the recruitment and activity of immune cells. researchgate.netwikipedia.orgmrc.ac.uk While specific data for RDEA-436 in these advanced co-culture systems is not detailed in the provided information, such models are routinely applied in the preclinical evaluation of MEK inhibitors to assess their effects within a more complex biological context.

Utilization of 3D Cell Culture Systems (e.g., Spheroids, Organoids)

Innovative In Vivo Preclinical Models for Pathway Analysis

In vivo models remain essential for evaluating the efficacy and pharmacodynamic effects of MEK inhibitors in a living system, providing insights into drug distribution, metabolism, and impact on tumor growth and the TME.

Zebrafish models offer a powerful and cost-effective platform for high-throughput screening of potential therapeutic compounds and for investigating the mechanistic effects of pathway inhibitors. mims.comciteab.comamericanelements.com Their rapid external development, optical transparency, and genetic tractability make them well-suited for in vivo studies. Zebrafish models of RASopathy phenotypes have been successfully used to test MEK inhibitors, demonstrating their ability to restore normal development or alleviate anxiety-like behaviors associated with activated MAPK signaling. mims.commims.comakrivisbio.com Furthermore, zebrafish can be engineered to develop tumors driven by specific oncogenes in the RAS/MAPK pathway, providing in vivo models for evaluating the efficacy of MEK inhibitors and potential combination therapies. citeab.comamericanelements.com The use of zebrafish in MEK inhibitor research allows for the assessment of compound effects on development, organ function, and tumor growth in a living vertebrate system, complementing findings from in vitro and mammalian models.

Computational Approaches in MEK Inhibitor Drug Design

Molecular Docking and Dynamics Simulations in Allosteric Site Characterization

Characterizing the interaction of inhibitors with their target proteins at the molecular level is crucial for understanding their mechanism of action and guiding the development of novel compounds. For MEK inhibitors like this compound, which bind to allosteric sites, understanding the dynamics and interactions within these non-catalytic pockets is particularly important.

While specific detailed studies utilizing molecular docking and dynamics simulations with tools such as Pymol or Glide explicitly for this compound were not extensively detailed in the examined literature, the binding of this compound to an allosteric pocket in MEK1 has been demonstrated through X-ray crystallography of the MEK1-ATP-Mg-RDEA436 complex. aacrjournals.org This crystallographic data provides high-resolution structural information on how this compound interacts with its binding site, which is fundamental data that informs and complements molecular docking and dynamics simulation studies. These computational techniques are widely used in the field to predict binding poses, estimate binding affinities, and explore the conformational changes of both the protein and the ligand over time, providing insights into the stability and dynamics of the complex. japsonline.comunair.ac.idmdpi.comdost.gov.phresearchgate.net The allosteric nature of this compound binding suggests that its inhibitory effect is achieved by altering the conformation of MEK, thereby preventing substrate phosphorylation, rather than directly competing with ATP for the active site.

Rational Design Principles for Novel MEK Inhibitor Development

Rational design is a strategy in drug discovery that involves creating new molecules with desired functionalities based on an understanding of how a molecule's structure influences its behavior and interaction with a biological target. wikipedia.org The development of this compound as a second-generation MEK inhibitor suggests the application of rational design principles aimed at improving upon earlier compounds, such as RDEA119, from the same research program. medkoo.combiospace.comdrugdiscoverynews.com

This compound is noted to belong to a chemical class distinct from RDEA119, hinting at deliberate structural modifications to potentially enhance potency, selectivity, or pharmacokinetic properties. drugdiscoverynews.com Preclinical data suggested that this compound might possess even greater potency than RDEA119. drugdiscoverynews.com Rational design in this context would likely involve leveraging structural information, such as the crystallographic data showing this compound's binding to the allosteric site, to design compounds with optimized interactions within this pocket. This could involve modifying functional groups to improve binding affinity, enhance selectivity against other kinases, or tune pharmacokinetic attributes like absorption, distribution, metabolism, and excretion. While the specific detailed rational design strategies employed for this compound are not explicitly elaborated in the provided sources, its identification as a potent, second-generation inhibitor with favorable properties underscores the successful application of design principles aimed at improving therapeutic potential.

Future Directions in RAS/RAF/MEK/ERK Pathway Targeting Strategies

Targeting the RAS/RAF/MEK/ERK pathway remains a critical area of cancer research. Future directions involve optimizing therapeutic outcomes through combination strategies and addressing the challenge of adaptive resistance.

Mechanistic Basis for Combination Therapy Approaches with Other Pathway Inhibitors

Given the complexity of cancer signaling networks and the frequent activation of multiple pathways, combining MEK inhibitors with agents targeting other key nodes is a promising strategy to enhance efficacy and overcome or delay resistance. The mechanistic basis for such combinations lies in simultaneously blocking complementary or parallel survival pathways, thereby creating a more profound and sustained anti-tumor effect.

This compound has been explored in combination therapy settings. Preclinical studies indicated that RDEA436, along with RDEA119, exhibited anti-inflammatory efficacy in combination with methotrexate (B535133) in a rat model of arthritis. nih.gov In the context of cancer therapy, this compound has been included in patent discussions regarding combinations with MDM2 inhibitors, suggesting a potential strategy to target different aspects of tumor biology. googleapis.com Furthermore, this compound is listed among MEK inhibitors considered for combination with PI3K inhibitors in patent applications related to cancer treatment. researchgate.net The rationale behind combining MEK inhibitors with PI3K inhibitors, for instance, stems from the frequent crosstalk between the MAPK and PI3K/AKT pathways, where inhibiting both simultaneously can lead to synergistic anti-tumor effects. Similarly, combining MEK inhibitors with inhibitors of upstream components like RAF or RAS, or with agents targeting cell cycle progression or apoptosis, can offer a more comprehensive blockade of pro-survival signals.

Addressing Adaptive Resistance Mechanisms through Innovative MEK Inhibition Strategies

Adaptive resistance is a major challenge in targeted cancer therapy, where cancer cells develop mechanisms to evade the effects of the drug, often leading to disease relapse. These mechanisms can involve reactivation of the targeted pathway, activation of alternative signaling routes, or changes in the tumor microenvironment. biorxiv.org Innovative MEK inhibition strategies aim to overcome these resistance mechanisms.

While direct information on how this compound specifically addresses adaptive resistance mechanisms is limited in the provided sources, its use in combination therapies, as discussed in Section 6.4.1, represents a key strategy to mitigate resistance. By simultaneously inhibiting multiple pathways, the likelihood of the tumor cells reactivating a single pathway to bypass the block is reduced. The listing of RDEA436 in a patent concerning combinations with MDM2 inhibitors, which are affected by resistance mechanisms, implies its potential role in overcoming such challenges when used in concert with other agents. googleapis.com Further research into the specific resistance mechanisms that emerge upon this compound treatment and the design of rational combination strategies based on these mechanisms would be crucial future directions. Understanding potential off-target interactions of this compound, such as its binding to NQO2 tum.deportlandpress.com, could also provide insights into potential mechanisms of action or resistance, although the direct link in the context of resistance to this compound treatment is not explicitly made in the provided text.

Q & A

Q. How can uncertainty in this compound’s therapeutic index be quantified?

  • Methodological Answer : Calculate the safety margin (ratio of LD50 to ED50) with Monte Carlo simulations to model population variability. Incorporate confidence intervals for PK parameters (e.g., Cmax, AUC) to estimate risk thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.